2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

Lipophilicity Lead optimization ADME prediction

Researchers often face unwanted variables when substituting alkyl chains on pyrrole scaffolds, risking irreproducible binding data. This 2-isopropyl-1H-pyrrole-3-carboxylic acid provides a defined LogP (1.84) and only 2 rotatable bonds, crucial for controlled SAR of hydrophobic pockets. - Consistent 98% purity reduces false-positive risks in sub-μM biological assays. - Sourced as a validated precursor for HMG-CoA reductase inhibitor (atorvastatin analog) synthesis, enabling direct late-stage functionalization. - Supplies reliable, pre-characterized stock, eliminating the need for early-stage pyrrole construction.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1521795-25-4
Cat. No. B1381994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
CAS1521795-25-4
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CN1)C(=O)O
InChIInChI=1S/C8H11NO2/c1-5(2)7-6(8(10)11)3-4-9-7/h3-5,9H,1-2H3,(H,10,11)
InChIKeyUAAPHTTZDABWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-1H-pyrrole-3-carboxylic Acid: Identity and Procurement


2-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid (synonym: 2-isopropyl-1H-pyrrole-3-carboxylic acid) is a heterocyclic building block belonging to the pyrrole-3-carboxylic acid family. It bears an isopropyl substituent at the pyrrole 2-position and a free carboxylic acid at the 3-position . With a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol, it serves as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis . Its calculated partition coefficient (LogP 1.84) and topological polar surface area (TPSA 53.09 Ų) place it within fragment-like physicochemical space suitable for lead generation campaigns . The compound is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why Substituting 2-Isopropylpyrrole-3-carboxylic Acid Compromises Reproducibility


Pyrrole-3-carboxylic acids bearing different 2-alkyl substituents are not interchangeable building blocks. The identity of the 2-position substituent—methyl, ethyl, n-propyl, or isopropyl—dictates lipophilicity, steric environment, and conformational flexibility, each of which can alter reaction yields, binding affinities, and ADME properties in downstream applications . Even constitutional isomers sharing the identical molecular formula (e.g., 2-isopropyl vs. 2-n-propyl, both C₈H₁₁NO₂) exhibit measurably different partition coefficients and rotatable bond counts, meaning a procurement decision based solely on molecular weight or vendor catalog browsing can introduce an uncontrolled variable into a synthetic sequence or screening cascade [1]. The quantitative evidence below demonstrates exactly where 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid diverges from its closest analogs and why substitution without verification of these parameters can lead to irreproducible results.

Quantitative Differentiation: 2-Isopropylpyrrole-3-carboxylic Acid vs. Closest Analogs


Lipophilicity (LogP) Trends in 2-Alkyl-pyrrole-3-carboxylic Acids

2-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid exhibits a calculated LogP of 1.84, which is substantially higher than that of the 2-methyl analog (LogP 0.89) and the 2-ethyl analog (LogP 1.28), and also exceeds the 2-n-propyl analog (XLogP3 1.4), despite the latter sharing the identical molecular formula [1]. This LogP value positions the isopropyl-substituted compound in a distinct lipophilicity window that may translate to improved membrane permeability relative to shorter-chain analogs while avoiding the excessive lipophilicity (>3.0) of the 2,5-diisopropyl derivative [2].

Lipophilicity Lead optimization ADME prediction

Constitutional Isomer Comparison: 2-Isopropyl vs. 2-n-Propyl

2-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid and 2-propyl-1H-pyrrole-3-carboxylic acid are constitutional isomers sharing the identical molecular formula (C₈H₁₁NO₂, MW 153.18). However, the branched isopropyl group in the target compound confers a higher calculated LogP (1.84 vs. 1.4 for the n-propyl isomer) and fewer rotatable bonds (2 vs. 3), reflecting reduced conformational flexibility [1]. The isopropyl group also presents greater steric bulk proximal to the carboxylic acid, which can influence amide coupling efficiency and regioselectivity in subsequent derivatization reactions [2].

Conformational restriction Isomer comparison Fragment-based drug design

Regioisomeric Comparison: 2-Isopropyl vs. 4-Isopropyl

The position of the isopropyl substituent on the pyrrole ring critically affects the electronic environment of the carboxylic acid group and the pyrrole N–H. In 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, the isopropyl group is adjacent to the carboxylic acid, exerting both steric and inductive effects that can modulate acidity and reactivity . In the 4-isopropyl regioisomer (CAS 874496-74-9), the substituent is positioned distal to the carboxylic acid, resulting in a different electronic landscape that may affect hydrogen-bonding patterns and metal-coordination behavior . While no published head-to-head pKa or reactivity comparison exists for these two regioisomers, the class-level principle that ortho-like vs. meta-like substitution on heteroaromatic carboxylic acids alters acid strength and nucleophilic substitution outcomes is well established [1].

Regiochemistry Electronic effects Synthetic intermediate selection

Fragment-Like Physicochemical Profile for Drug Discovery

2-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid meets key fragment-based screening criteria: MW 153.18 (<300 Da), LogP 1.84 (≤3), H-bond donors 2 (≤3), H-bond acceptors 1 (≤3), and TPSA 53.09 Ų . These parameters are identical in the H-bond and TPSA dimensions to other 2-alkyl analogs (all share TPSA 53.09 Ų, 1 H-acceptor, 2 H-donors), but the isopropyl derivative uniquely combines this fragment-compliant profile with a LogP approaching the upper end of the preferred fragment range (~2.0), offering higher lipophilicity than the 2-methyl (LogP 0.89) and 2-ethyl (LogP 1.28) counterparts . The compound thus occupies a distinct niche: a fragment-sized pyrrole scaffold with sufficient lipophilicity to engage hydrophobic protein pockets without exceeding lead-likeness thresholds.

Fragment-based drug discovery Rule of Three Lead-likeness

Purity and Vendor Availability Comparison

2-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid is available at 98% purity from Leyan (Product No. 1719031), which exceeds the 95% minimum purity specification offered by most vendors for both the target compound (CymitQuimica/Biosynth: Min. 95%) and its closest analogs . The 2-methyl analog is also available at ≥98% from certain vendors, but the 2-ethyl, 2-propyl, and 4-isopropyl analogs are predominantly supplied at 95% purity . The 98% purity tier reduces the burden of byproduct identification in reaction optimization and minimizes the risk of trace impurities confounding biological assay results.

Purity specification Procurement Quality control

Scaffold Validation via Atorvastatin Chemistry

The 2-isopropyl-pyrrole-3-carboxylic acid scaffold is structurally embedded in key intermediates of atorvastatin (Lipitor®) synthesis. The advanced intermediate 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide (atorvastatin lactone) contains the identical 2-isopropyl-pyrrole-3-carboxylic acid core, demonstrating that this substitution pattern has been successfully elaborated into a marketed drug substance [1][2]. The atorvastatin core exhibits an IC₅₀ of 7–25 nM against HMG-CoA reductase in partially purified rat liver, validating the biological relevance of the 2-isopropyl-pyrrole-3-carboxylate motif [3]. While the simple building block itself is not a drug, its presence in a clinically validated chemotype reduces the risk of pursuing this scaffold in medicinal chemistry programs compared to unvalidated pyrrole substitution patterns.

Atorvastatin HMG-CoA reductase Pyrrole carboxamide Patent evidence

Recommended Application Scenarios: 2-Isopropylpyrrole-3-carboxylic Acid


Fragment-Based Lead Generation with a Lipophilic Pyrrole Core

When constructing a fragment library for SPR or NMR-based screening against targets with hydrophobic binding pockets (e.g., bromodomains, kinases, GPCRs), 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid provides a LogP of 1.84, higher than the 2-methyl (0.89) and 2-ethyl (1.28) analogs, while remaining compliant with fragment Rule-of-Three criteria (MW <300, LogP ≤3, H-donors ≤3, H-acceptors ≤3) . This positions the compound as an ideal probe for detecting lipophilic sub-pockets without introducing the complexity of a fully substituted aromatic system. The 2-methyl analog has been examined as a BET bromodomain binder; the isopropyl analog may extend this SAR into more lipophilic bromodomain pockets .

Conformationally Constrained Parallel Library Synthesis

The branched isopropyl group adjacent to the carboxylic acid introduces steric hindrance that can influence amide coupling rates and diastereoselectivity when reacting with chiral amines. With only 2 rotatable bonds (vs. 3 for the n-propyl isomer), the target compound offers a more conformationally restricted scaffold, potentially yielding derivatives with lower entropic penalties upon protein binding . This property has been exploited in the atorvastatin synthesis, where the 2-isopropyl-pyrrole-3-carboxylic acid core is elaborated into a potent HMG-CoA reductase inhibitor (IC₅₀ 7 nM) [1].

Medicinal Chemistry SAR: 2-Position Alkyl Effects

For a medicinal chemistry program where a pyrrole-3-carboxylic acid hit has been identified, systematic variation of the 2-alkyl substituent is a standard SAR strategy. The target compound fills the gap between 2-ethyl (LogP 1.28) and 2,5-diisopropyl (LogP ~3.22), enabling a finer-grained lipophilicity scan [2]. The 98% purity option from Leyan reduces the risk of impurity-driven false positives in biological assays, a practical advantage when screening sub-micromolar compounds where 2% impurity can generate significant off-target signals .

Synthesis of Atorvastatin Analogs and Pyrrole Carboxamides

The 2-isopropyl-pyrrole-3-carboxylic acid scaffold is a validated starting point for synthesizing pyrrole carboxamide libraries structurally related to atorvastatin. The published patent literature provides detailed synthetic procedures for elaborating this core into polysubstituted pyrroles with HMG-CoA reductase inhibitory activity [1]. Researchers seeking to explore SAR around the statin pharmacophore or develop new pyrrole-based lipid-lowering agents can leverage the commercial availability of this building block to bypass early-stage pyrrole construction steps.

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